molecular formula C13H15NO B450179 N-(4-methylphenyl)hex-4-ynamide

N-(4-methylphenyl)hex-4-ynamide

Cat. No.: B450179
M. Wt: 201.26g/mol
InChI Key: JRTSRXLKQDPMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)hex-4-ynamide is a specialized ynamide compound serving as a versatile and valuable building block in synthetic organic chemistry and chemical biology research. Ynamides are characterized by a carbon-carbon triple bond adjacent to a nitrogen atom bearing an electron-withdrawing group, a structure that polarizes the alkyne and allows for remarkable levels of reactivity, chemo-, regio-, and stereoselectivity in various transformations . This compound is primarily used as a precursor for synthesizing complex molecular architectures. Its key research applications include cycloaddition reactions for heterocycle synthesis , and serving as a substrate in hydrofunctionalization reactions. For instance, ynamides undergo highly stereoselective hydrosulfenylation with thiols to produce ketene N,S-acetals, which are privileged structures in pharmaceutical and agrochemical development . Furthermore, ynamides have emerged as a powerful tool for the chemoselective modification of cysteine residues in peptides and proteins. This reaction proceeds under mild, slightly basic aqueous conditions to provide stable (Z)-vinyl sulfide conjugates, opening horizons for producing well-defined bioconjugates and antibody-drug conjugates . The synthesis of ynamides like this compound is typically achieved via reliable copper-mediated cross-coupling protocols, such as the N-alkynylation of sulfonamides with alkynyl bromides or 1,1-dibromo-1-alkenes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26g/mol

IUPAC Name

N-(4-methylphenyl)hex-4-ynamide

InChI

InChI=1S/C13H15NO/c1-3-4-5-6-13(15)14-12-9-7-11(2)8-10-12/h7-10H,5-6H2,1-2H3,(H,14,15)

InChI Key

JRTSRXLKQDPMJF-UHFFFAOYSA-N

SMILES

CC#CCCC(=O)NC1=CC=C(C=C1)C

Canonical SMILES

CC#CCCC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis of N 4 Methylphenyl Hex 4 Ynamide

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Packing

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction data for the specific compound, N-(4-methylphenyl)hex-4-ynamide. While the synthesis and reactivity of ynamides as a class are subjects of considerable research interest, the specific crystal structure of this derivative, which would provide definitive insights into its solid-state conformation and intermolecular packing, does not appear to have been determined or reported in the public domain.

X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures in the solid state. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This information is crucial for understanding the three-dimensional arrangement of the molecule, including the planarity of the amide group, the linearity of the alkyne, and the relative orientation of the p-tolyl ring with respect to the hexynamide chain.

Furthermore, XRD analysis elucidates the packing of molecules within the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and C=O groups of neighboring molecules), van der Waals forces, and potential π-π stacking interactions involving the aromatic rings. These interactions govern the macroscopic properties of the solid, including its melting point, solubility, and stability.

In the absence of experimental XRD data for this compound, any discussion of its solid-state structure would be purely speculative. Computational modeling could offer theoretical predictions of its conformation and packing, but these would require experimental validation.

Therefore, the definitive solid-state structural characterization of this compound awaits future crystallographic studies. Such an investigation would be a valuable contribution to the structural chemistry of ynamides, providing a foundational piece of data for this particular member of the compound class.

Computational Chemistry and Theoretical Investigations of N 4 Methylphenyl Hex 4 Ynamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the fundamental properties of ynamide systems.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For a flexible molecule like N-(4-methylphenyl)hex-4-ynamide, this involves not just optimizing a single structure but performing a conformational analysis to identify all significant low-energy conformers.

Conformational analysis of ynamides reveals the preferred orientations of the substituents around the ynamide core. For N-aryl ynamides, a key conformational feature is the torsion angle between the aryl ring and the amide plane. The rotational barrier around the N-C(aryl) bond determines the degree of conjugation and steric hindrance.

Key Research Findings:

Studies on related N-aryl ynamides have shown that the planar conformation, where the aryl ring is coplanar with the amide group, is often a low-energy structure, allowing for maximum π-conjugation. However, steric clashes between the ortho-substituents on the aryl ring and the amide group can lead to non-planar ground state geometries.

Table 1: Representative Calculated Geometric Parameters for a Generic N-Phenyl-Ynamide System

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C≡C1.21 - 1.23
C-N1.35 - 1.38
C=O1.22 - 1.24
N-C(aryl)1.42 - 1.45
C≡C-C178 - 180
C-N-C120 - 125
C-N-C(aryl)-C(aryl)0 - 45

Note: The data in this table is representative and compiled from various computational studies on N-aryl ynamides. The exact values for this compound would require a specific computational study.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. rsc.orgdergipark.org.trrsc.orgconicet.gov.ar

Key Research Findings:

For N-aryl ynamides, the HOMO is typically a π-orbital delocalized over the N-aryl moiety and the nitrogen lone pair. The LUMO is often a π*-orbital centered on the ynamide's C≡C triple bond and the carbonyl group.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgdergipark.org.trrsc.orgconicet.gov.ar

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. conicet.gov.ar For ynamides, the MEP typically shows a region of negative potential (red/yellow) around the carbonyl oxygen and the alkyne's π-system, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are usually found around the amide and aryl protons.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Generic N-Phenyl-Ynamide

ParameterEnergy (eV)
HOMO Energy-6.0 to -6.5
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap4.5 to 5.5

Note: These values are illustrative and depend on the specific ynamide and the level of theory used in the calculation.

DFT calculations are widely used to predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. derpharmachemica.com By calculating the harmonic vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to aid in the assignment of vibrational modes.

Key Research Findings:

The characteristic vibrational frequencies of ynamides are well-reproduced by DFT calculations. The C≡C stretching frequency is typically found in the range of 2200-2250 cm⁻¹, while the C=O stretching frequency appears around 1650-1700 cm⁻¹.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. nih.gov The main absorption bands in N-aryl ynamides are usually attributed to π-π* transitions involving the aromatic ring and the conjugated ynamide system.

Table 3: Representative Calculated and Experimental Vibrational Frequencies for an N-Aryl Ynamide

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch (if present)3300 - 34003250 - 3350
C-H (aryl) Stretch3050 - 31503000 - 3100
C≡C Stretch2210 - 22402200 - 2230
C=O Stretch1670 - 17001660 - 1690
C-N Stretch1350 - 13801340 - 1370

Note: The calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match the experimental values, accounting for anharmonicity and other effects. nih.gov

DFT is a powerful tool for investigating reaction mechanisms. By locating transition states (the energy maxima along a reaction coordinate) and connecting them to reactants and products, a detailed picture of the reaction pathway can be constructed. Intrinsic Reaction Coordinate (IRC) analysis is a method used to confirm that a calculated transition state indeed connects the desired reactants and products. acs.orgnih.govrsc.orgnih.govresearchgate.netdbcls.jpgithub.io

Key Research Findings:

For reactions involving ynamides, such as cycloadditions or rearrangements, DFT and IRC calculations can elucidate the step-by-step mechanism, including the formation of intermediates and the energetics of each step. acs.orgnih.govrsc.orgnih.govresearchgate.netdbcls.jpgithub.io

IRC analysis has been used to validate the pathways of gold-catalyzed intramolecular hydroalkylation of ynamides, confirming the transition from reactants to products through the located transition states. acs.orgnih.gov

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, in addition to quantum mechanics. Molecular docking is a specific application of molecular modeling that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com

While there are no specific docking studies reported for this compound in the public domain, the methodology is highly relevant for assessing its potential biological activity.

Methodology:

A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

The ligand, this compound, is built and its geometry is optimized using a suitable method (e.g., DFT).

A docking program is used to systematically search for the best binding poses of the ligand within the active site of the protein.

The binding poses are scored based on a scoring function that estimates the binding affinity, taking into account factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and solvation effects.

Potential Applications for this compound:

If this compound is hypothesized to be an inhibitor of a particular enzyme, docking studies could predict its binding mode and affinity, providing a rationale for its activity and guiding the design of more potent analogs.

Investigation of Anharmonicity and Quantum Nuclear Effects in Vibrational Spectra

Standard DFT calculations of vibrational frequencies are based on the harmonic approximation, which assumes that the potential energy surface around the equilibrium geometry is a simple parabola. However, real molecular vibrations are anharmonic, meaning the potential energy surface is more complex. nih.govnih.gov Furthermore, for light atoms like hydrogen, quantum nuclear effects such as zero-point energy and tunneling can be significant. nih.govnih.gov

Key Research Findings and Advanced Methods:

Vibrational Self-Consistent Field (VSCF) and Vibrational Perturbation Theory (VPT2): These methods go beyond the harmonic approximation to include anharmonic effects in the calculation of vibrational frequencies, leading to better agreement with experimental spectra. rsc.org

Path Integral Molecular Dynamics (PIMD): This technique explicitly treats the nuclei as quantum particles, allowing for the investigation of quantum nuclear effects on molecular structure and dynamics. github.io

Studies on other molecules have shown that including anharmonicity and quantum nuclear effects can shift calculated vibrational frequencies by tens of wavenumbers, which is crucial for accurate spectral interpretation. rsc.orgnih.govnih.gov For this compound, such effects would be most pronounced for vibrations involving the methyl group protons and the amide proton (if applicable in a related structure).

Applications and Synthetic Utility in Contemporary Organic Chemistry

Role as Versatile Building Blocks for N-Heterocyclic Compounds

The construction of nitrogen-containing heterocycles is a cornerstone of organic synthesis, largely due to the prevalence of these motifs in pharmaceuticals, agrochemicals, and natural products. bham.ac.uk Ynamides, including N-(4-methylphenyl)hex-4-ynamide, are highly valued for their ability to participate in cyclization reactions that efficiently generate these important structures. kyoto-u.ac.jp Their utility stems from their capacity to undergo transformations catalyzed by a range of transition metals such as gold, copper, and cobalt, as well as by Brønsted acids, leading to a diverse array of heterocyclic systems. bham.ac.ukspringernature.com

The ynamide functionality is instrumental in the synthesis of complex spirocyclic structures, which are of significant interest in medicinal chemistry. Research has demonstrated that chiral Brønsted acids can catalyze the asymmetric dearomatization of ynamides derived from naphthols, phenols, and pyrroles. springernature.com This methodology allows for the construction of spirocyclic enones and 2H-pyrroles that feature a chiral quaternary carbon center, often with high yields and excellent enantioselectivity. springernature.com The process is believed to proceed through a keteniminium intermediate, which is formed upon protonation of the ynamide. springernature.com The subsequent intramolecular nucleophilic attack by the aromatic ring leads to the desired spirocyclic product. springernature.com

Furthermore, gold-catalyzed reactions of N-propargyl ynamides have been shown to produce bicyclic and tricyclic pyrroles. kyoto-u.ac.jp Copper-catalyzed diyne cyclizations also serve as a pathway to various polycyclic pyrrole (B145914) derivatives. researchgate.net

Table 1: Examples of Catalysts and Substrates for Spirocycle and Pyrrole Synthesis

Catalyst System Ynamide Type Product Key Feature Reference
Chiral Brønsted Acid Phenol-ynamides Spirocyclic Enones Asymmetric dearomatization springernature.com
Chiral Brønsted Acid Pyrrole-ynamides Spirocyclic 2H-Pyrroles High enantioselectivity springernature.com
Gold Catalyst N-propargyl ynamides Bicyclic/Tricyclic Pyrroles Cascade reaction kyoto-u.ac.jp

Ynamides are effective precursors for the synthesis of substituted amino imidazoles and pyrroles. A notable example is the gold-catalyzed formal [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles. organic-chemistry.org This reaction provides a regioselective and efficient route to highly functionalized 4-aminoimidazoles. organic-chemistry.org The proposed mechanism involves the formation of an α-imino gold carbene intermediate, which then undergoes cyclization. organic-chemistry.org This method is valued for its mild reaction conditions and broad substrate scope, accommodating a variety of functional groups on both the ynamide and the oxadiazole. organic-chemistry.org

The development of synthetic routes to novel bicyclic aza-cycles is another area where ynamides have proven invaluable. A cobalt-catalyzed polycyclization reaction between ynamides and N-(pivaloyloxy)amides offers rapid access to a range of these complex structures. bham.ac.uk This method demonstrates good functional group compatibility and the resulting polycyclic products possess multiple points of reactivity for further diversification. bham.ac.uk Additionally, photoinduced oxidative cyclopropanation of ene-ynamides, using an organic acridinium (B8443388) photocatalyst, has been developed for the synthesis of 3-aza[n.1.0]bicycles under mild, metal-free conditions. rsc.org This strategy proceeds through a cationic vinyl radical intermediate and provides access to structures that are challenging to obtain through traditional methods. rsc.org

Quinazolines are a prominent class of nitrogen-containing heterocycles found in many biologically active compounds. kyoto-u.ac.jp Synthetic strategies have been developed that utilize ynamide-like reactivity to construct the quinazoline (B50416) core. One such approach involves the copper-catalyzed reaction of N-phenylbenzamidines with an alkyne source. kyoto-u.ac.jp In this transformation, it is postulated that the amidine functional group serves as an ynamide precursor, facilitating the subsequent cyclization to form the quinazoline ring system. kyoto-u.ac.jp This method provides a direct route to quinazolines from ortho-unfunctionalized aniline (B41778) derivatives. kyoto-u.ac.jp

Scaffold Synthesis for Structurally Diverse Molecular Architectures

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of related compounds. mdpi.com Ynamides, such as this compound, are excellent starting materials for the synthesis of diverse molecular scaffolds due to their versatile reactivity. bham.ac.uk They can be employed in tandem reactions, where multiple bonds are formed in a single operation, to rapidly build molecular complexity. nih.gov

For instance, a tandem strategy involving a benzannulation reaction between a cyclobutenone and an ynamide, followed by a ring-closing metathesis, has been used to construct highly substituted benzofused nitrogen heterocycles. nih.gov The initial benzannulation proceeds through a cascade of four pericyclic reactions to generate a polysubstituted aniline derivative, which is then elaborated in the subsequent cyclization step. nih.gov The ability to generate such complex and functionally dense scaffolds is a testament to the synthetic power of ynamides. bham.ac.uk

Methodology Development in Complex Molecule Synthesis

The unique reactivity of ynamides has spurred the development of new synthetic methodologies that are applicable to the synthesis of complex molecules. bham.ac.ukbham.ac.uk Researchers have explored novel catalytic systems to activate ynamides and control the outcome of their reactions. springernature.com For example, the shift from traditional transition metal catalysis to Brønsted acid catalysis for the activation of ynamides represents a significant advancement in the field. springernature.com

Furthermore, the development of ynamide-based transformations has been instrumental in creating efficient pathways to valuable intermediates. bham.ac.uk These methodologies often feature high atom economy and functional group tolerance, which are key principles of modern organic synthesis. The exploration of gold-, copper-, and cobalt-catalyzed reactions of ynamides has led to the discovery of new polycyclization and cascade reactions, providing access to novel N-heterocyclic frameworks. bham.ac.uk These newly developed methods are not only of academic interest but also hold potential as preparative tools for generating libraries of compounds for drug discovery. bham.ac.uk

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Spirocyclic Enones
2H-Pyrroles
Amino Imidazoles
Pyrroles
Bicyclic Aza-cycles
Quinazolines
N-phenylbenzamidines
N-(pivaloyloxy)amides
3-aza[n.1.0]bicycles
4,5-dihydro-1,2,4-oxadiazoles
Benzofused nitrogen heterocycles

Development of Stereoselective Transformations for Advanced Synthesis

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules with defined three-dimensional arrangements. For the class of ynamides, significant progress has been made in developing catalytic asymmetric reactions that control the stereochemical outcome. These methods are crucial for the synthesis of complex, biologically active compounds and advanced materials.

General Strategies for Stereoselective Ynamide Transformations:

While specific data for this compound is not available, research on analogous ynamides has demonstrated the feasibility of several classes of stereoselective reactions. These include, but are not limited to:

Asymmetric Hydrofunctionalization: The addition of H-X across the alkyne bond of ynamides can be rendered stereoselective using chiral catalysts. For instance, hydroamination, hydroalkoxylation, and hydrohalogenation have been developed to yield chiral enamides.

Stereoselective Cycloadditions: Ynamides are excellent partners in various cycloaddition reactions. The use of chiral catalysts or auxiliaries can induce high levels of stereoselectivity in [2+2], [3+2], and [4+2] cycloadditions, leading to the formation of complex cyclic structures with multiple stereocenters.

Catalytic Asymmetric C-C Bond Forming Reactions: Ynamides can participate in a range of carbon-carbon bond-forming reactions, such as aldol-type additions and conjugate additions. Chiral Lewis acids or organocatalysts are often employed to control the stereochemistry of these transformations. springernature.comnih.gov

Rearrangements and Cycloisomerizations: Transition metal-catalyzed rearrangements and cycloisomerizations of ynamides offer powerful routes to diverse heterocyclic scaffolds. Asymmetric variants of these reactions provide access to enantiomerically enriched products. nih.govbham.ac.uk

Illustrative Data from Related Ynamide Research:

To provide context for the types of data that would be relevant for this compound, the following table summarizes findings from stereoselective reactions on other ynamide substrates.

Table 1: Examples of Stereoselective Transformations of Ynamides

Reaction Type Ynamide Substrate Catalyst/Reagent Product Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Reference
Kinugasa Reaction N-benzylidene-N-phenyl nitrone + ynamide 5 CuCl, Cy₂NMe cis-β-lactam Not Applicable nih.gov
Reductive Coupling Oxazolidinone-derived ynamides + aldehydes Nickel catalyst, Et₃SiH γ-siloxyenamides 66-99% de nih.gov
[4+3] Cycloaddition N-methyl-N-(phenylethynyl)methanesulfonamide + chiral epoxides Gold catalyst Benzene-fused seven-membered oxacycles Moderate to high e.e. nih.gov
[3+2] Cycloaddition Alkenyl N-propargyl ynamides + styrene Cu(CH₃CN)₄PF₆, (S)-DTBM-SEGPHOS Pyrrole-fused [2.2.1] scaffolds High yields and stereoselectivities nih.gov
Intramolecular (4+2) Annulation Enals with ynamides Organocatalyst Axially chiral 7-aryl indolines Good to excellent e.e. rsc.org

The data presented in Table 1 highlights the potential for achieving high levels of stereocontrol in reactions involving ynamides. The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are critical measures of the stereoselectivity of a reaction. The development of such transformations for this compound would require dedicated research to screen catalysts, optimize reaction conditions, and analyze the stereochemical outcomes.

Emerging Directions and Future Prospects in N 4 Methylphenyl Hex 4 Ynamide Research

Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of complex organic molecules is undergoing a paradigm shift towards greener and more efficient methods. For N-(4-methylphenyl)hex-4-ynamide, the adoption of continuous flow chemistry and other sustainable practices represents a significant leap forward.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior control over reaction parameters like temperature and residence time. researchgate.netrsc.orgrsc.org These features allow for the rapid optimization of reaction conditions and can lead to higher yields and purities. mdpi.com The synthesis of related amide compounds has already demonstrated the power of flow chemistry to increase production and simplify workups. researchgate.netnih.gov For instance, multistep flow processes have been designed for active pharmaceutical ingredients, incorporating in-line purification and solvent-switching capabilities, which could be adapted for the synthesis and modification of this compound. nih.gov This technology is particularly advantageous when dealing with hazardous reagents or unstable intermediates, which are sometimes involved in ynamide synthesis. mdpi.com

Beyond flow chemistry, sustainable synthesis methodologies are being explored. Techniques such as microwave-assisted synthesis, ultrasound, and mechanochemistry have been shown to dramatically reduce reaction times and energy consumption for the synthesis of other heterocyclic compounds. mdpi.com These methods, often performed with minimal or no solvent, align with the principles of green chemistry and could be applied to the synthesis of this compound and its derivatives, reducing the environmental impact of their production. mdpi.com

Potential in Advanced Materials Science Through Ynamide Polymerization or Functionalization

The unique reactivity of the ynamide functional group makes this compound a compelling candidate for the development of advanced materials. The alkyne moiety is a versatile handle for polymerization and functionalization, opening pathways to new polymers and functional materials with tailored properties.

Ynamides can serve as monomers in various polymerization reactions. The activated triple bond can participate in transition-metal-catalyzed polymerizations or click-chemistry-type reactions to create linear polymers or cross-linked networks. The resulting materials, incorporating the nitrogen-rich ynamide scaffold, could exhibit interesting electronic, optical, or thermal properties. Research into nitrogen-containing heterocycles, a core feature of ynamide reaction products, is an ever-growing field of interest for materials science. bham.ac.ukunivaq.it

Furthermore, the functionalization of this compound can generate a diverse library of building blocks for materials synthesis. The alkyne can be readily transformed into other functional groups, or the entire molecule can be incorporated into larger, more complex architectures. The principles of self-assembly, which can be precisely controlled under continuous flow conditions, could be used to organize these functionalized molecules into hierarchical supramolecular structures, leading to the fabrication of novel functional materials. rsc.org

Expanding the Scope of Novel Catalytic Transformations and Reactivities

Ynamides are highly versatile building blocks in organic synthesis due to their unique reactivity, which can be unlocked and controlled by a variety of catalysts. sioc-journal.cn Research on this compound is poised to benefit from the discovery and application of novel catalytic transformations that expand its synthetic utility.

Transition metals, particularly gold, copper, and cobalt, have been instrumental in developing the chemistry of ynamides. bham.ac.ukacs.orgbham.ac.uknih.gov Gold catalysts, for example, can activate ynamides toward intermolecular atom transfer reactions, generating α-oxo gold carbenoid intermediates that can be trapped to form α,β-unsaturated imides. bham.ac.uk Copper-catalyzed methods are widely used for the synthesis of ynamides themselves and for subsequent transformations like [2+2] cycloadditions with ketenes. nih.gov Other transition metals, such as zirconium and cobalt, have been shown to catalyze unique cyclization and polycyclization reactions, providing rapid access to complex nitrogen-containing heterocyclic scaffolds. bham.ac.ukacs.org

The future in this area involves applying these and other novel catalytic systems to this compound to explore new reaction pathways. The goal is to develop stereoselective and regioselective methods to synthesize complex molecules that would be difficult to access through traditional means. The development of tandem reactions, where multiple bonds are formed in a single operation, is a particularly promising avenue for increasing synthetic efficiency. nih.gov

Catalyst SystemReaction TypePotential Product from this compound
Gold (Au) ComplexesIntermolecular Atom Transfer / [3+2] Cycloadditionα,β-Unsaturated Imides, Trisubstituted Oxazoles
Copper (Cu) Salts[2+2] Cycloaddition with KetenesSubstituted 3-Aminocyclobutenones
Zirconium Tetrachloride (ZrCl₄)Enyne CyclizationAza-iridoid-like structures
Cobalt (Co) ComplexesPolycyclization SequencesBicyclic Aza-cycles
TriethylboraneRadical Hydrothiolation(Z)-β-Thio-enamides

This table presents potential transformations based on known ynamide reactivity. bham.ac.ukacs.orgbham.ac.uknih.govresearchgate.net

Advanced Computational Design and Predictive Modeling for Novel Reactivity and Applications

As chemical research becomes increasingly complex, computational tools are indispensable for guiding experimental design and understanding reaction mechanisms. For this compound, advanced computational design and predictive modeling offer a powerful approach to unlock new reactivity and foresee applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of this compound and its reaction intermediates. bham.ac.uk Such studies can elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of catalytic transformations, and help in the rational design of new catalysts with enhanced activity and selectivity. For instance, computational analysis of gold-carbene intermediates derived from ynamides has provided crucial insights into their bonding and reactivity. bham.ac.uk

Predictive modeling can also be applied to the materials science applications of this compound. Molecular dynamics simulations could model the polymerization of this compound and predict the bulk properties of the resulting materials, such as their mechanical strength, thermal stability, and conformational preferences. In the context of drug discovery, where ynamide-derived scaffolds are of interest, structure-based design and quantitative structure-activity relationship (QSAR) models can accelerate the identification of lead compounds. bham.ac.ukethz.ch Furthermore, computational fluid dynamics can be employed to simulate and optimize reaction conditions in continuous flow systems, ensuring efficient and scalable synthesis. researchgate.net

Computational MethodApplication Area for this compound ResearchResearch Goal
Density Functional Theory (DFT)Catalytic TransformationsElucidate reaction mechanisms, predict selectivity, design new catalysts.
Molecular Dynamics (MD)Materials ScienceSimulate polymerization, predict material properties (e.g., mechanical, thermal).
Computational Fluid Dynamics (CFD)Chemical EngineeringModel and optimize continuous flow synthesis processes.
Structure-Based Design / QSARMedicinal ChemistryDesign and predict the activity of new bioactive compounds derived from the ynamide scaffold.

This table outlines the application of computational methods to guide future research on this compound. researchgate.netbham.ac.ukethz.ch

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